![molecular formula C15H18N2O4 B2610264 N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide CAS No. 2094653-04-8](/img/structure/B2610264.png)
N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide is a complex organic compound featuring a quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by functionalization to introduce the hydroxy and prop-2-enamide groups. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Functionalization: The quinoline core is then functionalized to introduce the hydroxy group at the 2-position and the prop-2-enamide group at the 3-position. This may involve reactions such as hydroxylation and amidation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation or apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities and are known for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit similar bioactive properties and are used in medicinal chemistry.
Uniqueness
N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
IUPAC Name |
N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-14(19)16-8-11(18)9-21-12-4-5-13-10(7-12)3-6-15(20)17-13/h2,4-5,7,11,18H,1,3,6,8-9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKLTUOOUIQIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(COC1=CC2=C(C=C1)NC(=O)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
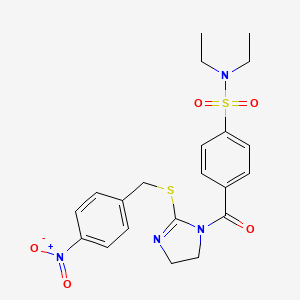
![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
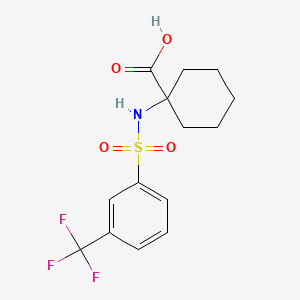
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)
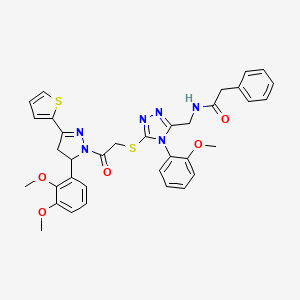
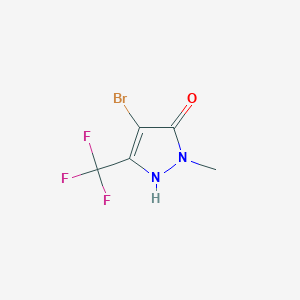
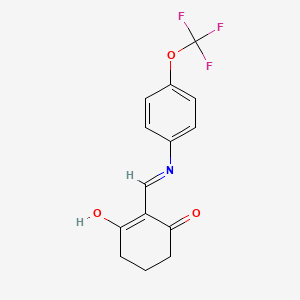
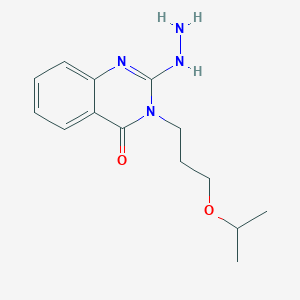
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2610197.png)
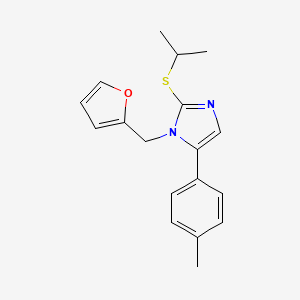
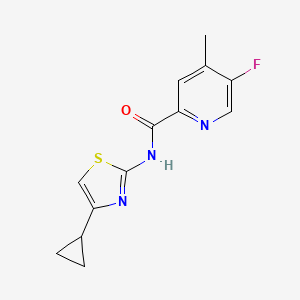
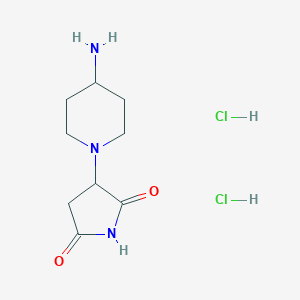
![N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide](/img/structure/B2610202.png)
